Ethyl 2-chlorobenzoate
Description
Ethyl 2-chlorobenzoate (B514982) is an aromatic ester with the chemical formula C₉H₉ClO₂. smolecule.comchemeo.com It is a clear, colorless liquid with a faint aromatic odor and is largely insoluble in water. smolecule.com Its molecular structure features a benzene (B151609) ring substituted with both an ethyl ester group and a chlorine atom at the ortho position. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a versatile reagent in organic synthesis.
Table 1: Chemical and Physical Properties of Ethyl 2-chlorobenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol nih.gov |
| Appearance | Clear, colorless liquid smolecule.com |
| Boiling Point | 241-243 °C chemicalbook.com |
| Density | ~1.18 - 1.219 g/mL at 25 °C chemicalbook.comfengchengroup.com |
| Refractive Index | ~1.522 - 1.523 chemicalbook.comstenutz.eu |
| CAS Number | 7335-25-3 nist.gov |
Halogenated aromatic esters are a class of organic compounds characterized by a benzene ring substituted with at least one halogen atom and an ester functional group. ontosight.airesearchgate.net The presence of the halogen atom, in this case, chlorine, significantly influences the electronic properties of the aromatic ring through its inductive and resonance effects. The chlorine atom is electron-withdrawing, which can affect the reactivity of the benzene ring and the ester group. ontosight.ai
Benzoates, as esters of benzoic acid, are known for their relative stability. However, the introduction of a halogen substituent can alter this reactivity profile. ontosight.ai For instance, the chlorine atom in this compound can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which expands its synthetic utility beyond that of a simple benzoate (B1203000) ester. smolecule.com
The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. smolecule.comfengchengroup.commasterorganicchemistry.com This is a classic and well-established method for the preparation of esters from carboxylic acids and alcohols. masterorganicchemistry.comoperachem.com The reaction is an equilibrium process, and to achieve high yields, it is often driven forward by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comtcu.edu
Early academic investigations into compounds like this compound focused on understanding their fundamental physical properties and chemical reactivity. arkat-usa.org Studies would have included the determination of physical constants such as boiling point and density, as well as an exploration of its behavior in various chemical transformations. smolecule.comchemicalbook.com The development of spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, has further enabled the detailed characterization of its structure and purity. smolecule.comnist.gov
The true significance of this compound lies in its role as a versatile synthetic intermediate. smolecule.comfengchengroup.com Its structure contains multiple reactive sites that can be selectively targeted to build more complex molecular architectures. The ester group can be hydrolyzed back to a carboxylic acid or can undergo transesterification with other alcohols. smolecule.com
The chlorine atom on the aromatic ring is a key functional group that allows for a wide range of transformations. It can be replaced by other functional groups through nucleophilic aromatic substitution reactions. smolecule.com More significantly, it serves as a handle for modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. smolecule.commdpi.comnih.govacs.org These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. fengchengroup.comontosight.aicphi-online.comnih.gov
For example, this compound can be used as a starting material in the synthesis of various pharmaceutical intermediates. smolecule.comfengchengroup.comontosight.ai Its ability to participate in palladium-catalyzed reactions has been explored for the construction of complex heterocyclic systems. rsc.orgrsc.org Research has also demonstrated its use in the synthesis of substituted biphenyl (B1667301) compounds, which are common motifs in many biologically active molecules. smolecule.com
The study of this compound and its reactions continues to be an active area of research. For instance, its hydrolysis has been studied to understand the activity of certain enzymes. researchgate.net Furthermore, its involvement in iron-catalyzed cross-coupling reactions is being investigated as a more sustainable alternative to palladium-based methods. nih.gov
Table 2: Key Reactions of this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Hydrolysis | Water, Acid/Base Catalyst | 2-Chlorobenzoic acid and Ethanol smolecule.com |
| Transesterification | Another Alcohol | Different Ester smolecule.com |
| Nucleophilic Substitution | Nucleophiles | Various derivatives of 2-chlorobenzoic acid smolecule.com |
| Cross-Coupling Reactions | Organometallic Reagents, Catalyst | Substituted Benzoates |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETLCWPMLJPOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223596 | |
| Record name | Ethyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-25-3 | |
| Record name | Benzoic acid, 2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-chloro-, ethyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-, ethyl ester | |
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| Record name | Ethyl 2-chlorobenzoate | |
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| Record name | Ethyl 2-chlorobenzoate | |
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Synthetic Methodologies for Ethyl 2 Chlorobenzoate
Esterification Reactions of 2-chlorobenzoic Acid
The most direct route to Ethyl 2-chlorobenzoate (B514982) involves the esterification of its parent carboxylic acid, 2-chlorobenzoic acid. This transformation can be achieved through several well-established methods.
Direct acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a widely used method for the synthesis of esters from carboxylic acids and alcohols. brainly.comnih.gov This equilibrium-controlled reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). brainly.comdntb.gov.ua The use of excess ethanol (B145695) helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and water. masterorganicchemistry.com To further drive the reaction to completion, the water formed during the reaction is often removed, for instance, by azeotropic distillation. nih.gov
A typical laboratory procedure for a similar esterification, the synthesis of methyl benzoate (B1203000), involves refluxing benzoic acid in methanol (B129727) with concentrated sulfuric acid. tcu.edu This can be adapted for the synthesis of ethyl 2-chlorobenzoate.
| Reactants | Catalyst | Solvent | Conditions | Yield |
| 2-chlorobenzoic acid, Ethanol | Sulfuric Acid | Excess Ethanol | Reflux | Moderate to High |
| 2-chlorobenzoic acid, Ethanol | p-Toluenesulfonic Acid | Toluene | Reflux with water removal | Good |
This table is illustrative and based on general Fischer esterification principles.
To enhance the efficiency and reduce the reaction times of traditional Fischer esterification, various modified techniques have been developed. One notable advancement is the use of microwave irradiation. researchgate.neted.gov Microwave-assisted organic synthesis (MAOS) can significantly accelerate the rate of reaction, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net In a study on the esterification of a substituted benzoic acid, microwave irradiation in a sealed vessel in the presence of a catalytic amount of sulfuric acid demonstrated a significant improvement in reaction efficiency. researchgate.net The optimized conditions involved heating the reaction mixture at elevated temperatures (e.g., 130°C) for a short duration (e.g., 15 minutes). researchgate.net This approach is particularly advantageous for reactions that are slow under conventional heating. ed.gov
| Technique | Catalyst | Conditions | Advantages |
| Microwave-Assisted Synthesis | Sulfuric Acid | Sealed vessel, 110-150°C, ~15 min | Rapid reaction times, potentially higher yields |
Data based on studies of substituted benzoic acids. researchgate.net
An alternative two-step approach to esterification involves the initial conversion of 2-chlorobenzoic acid to its more reactive acyl chloride derivative, 2-chlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. nih.gov
Once 2-chlorobenzoyl chloride is formed, it readily reacts with ethanol in an exothermic reaction to produce this compound and hydrogen chloride. This reaction is generally fast and proceeds to completion without the need for an acid catalyst. The presence of a base, such as pyridine, is often used to neutralize the HCl byproduct. organic-chemistry.org
Step 1: Formation of 2-chlorobenzoyl chloride
| Reactant | Reagent | Conditions | Yield |
| 2-chlorobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | High (often quantitative) nih.gov |
| 2-chlorobenzoic acid | Phosphorus pentachloride (PCl₅) | Heating | Good |
Step 2: Esterification of 2-chlorobenzoyl chloride
| Reactants | Conditions | Yield |
| 2-chlorobenzoyl chloride, Ethanol | Room temperature or gentle heating (often in the presence of a base like pyridine) | High |
Carboxylation and Esterification Routes from Halogenated Benzenes
These methods involve the introduction of the carboxyl group onto a pre-existing chlorinated benzene (B151609) ring, followed by or concurrent with esterification.
Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carboxylic acid derivatives from aryl halides. scielo.br This methodology involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. scielo.br For the synthesis of this compound, a suitable starting material would be a dihalogenated benzene such as 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-iodobenzene. The higher reactivity of the bromine or iodine atom allows for selective oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle. nih.gov Following carbon monoxide insertion into the aryl-palladium bond, the resulting acyl-palladium complex reacts with ethanol to yield the ester and regenerate the active palladium catalyst. scielo.br
The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with phosphine (B1218219) ligands being commonly employed. nih.gov
| Substrate | Catalyst System | Reagents | Conditions | Product |
| 1-Bromo-2-chlorobenzene | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand | Carbon monoxide, Ethanol, Base | Elevated temperature and pressure | This compound |
| 1-Chloro-2-iodobenzene | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Phosphine ligand | Carbon monoxide, Ethanol, Base | Elevated temperature and pressure | This compound |
This table represents a general strategy for palladium-catalyzed carbonylation.
The formation of a Grignard reagent from an aryl halide followed by its reaction with an electrophile is a classic method for carbon-carbon bond formation. To synthesize this compound via this route, a Grignard reagent of 2-chlorobenzene is required. However, the formation of Grignard reagents from aryl chlorides can be challenging. sciencemadness.org A more viable approach involves using a more reactive starting material, such as 1-bromo-2-chlorobenzene or 1-chloro-2-iodobenzene, to selectively form the Grignard reagent at the more reactive halogen position.
The resulting 2-chlorophenylmagnesium halide can then be reacted with ethyl chloroformate, which serves as the source of the ethoxycarbonyl group, to yield this compound. doubtnut.comaskfilo.com This reaction provides a direct route to the ester from the Grignard reagent.
Step 1: Formation of the Grignard Reagent
| Substrate | Reagent | Solvent | Conditions |
| 1-Bromo-2-chlorobenzene | Magnesium turnings | Anhydrous ether (e.g., THF) | Initiation may require an activator (e.g., iodine) |
Step 2: Reaction with Ethyl Chloroformate
| Reactants | Solvent | Conditions |
| 2-Chlorophenylmagnesium bromide, Ethyl chloroformate | Anhydrous ether (e.g., THF) | Low temperature, followed by warming to room temperature |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry is pivotal in modernizing the synthesis of this compound. This approach focuses on developing environmentally benign processes by minimizing hazardous substances, reducing waste, and improving energy efficiency. Key strategies include the use of solvent-free reaction conditions, biocatalysis, and the development of sustainable catalyst systems.
Solvent-Free and Reduced Solvent Reaction Systems
A primary goal in green chemistry is to eliminate or reduce the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free esterification reactions represent a significant advancement in this area. Research into the esterification of various substituted benzoic acids has demonstrated the viability of conducting these reactions without a solvent, often relying on one of the reactants, such as the alcohol, to also serve as the reaction medium.
One effective approach involves mechanochemistry, where mechanical force, such as high-speed ball-milling, is used to drive the reaction at room temperature. nih.gov For instance, the esterification of benzoic acid with various alcohols has been achieved in as little as 20 minutes with yields ranging from 45% to 91% using an iodine and potassium hypophosphite system under solvent-free milling conditions. nih.gov Another method utilizes solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, which has been shown to be an efficient catalyst for the solvent-free esterification of aromatic carboxylic acids. ijstr.orgepa.gov In a typical procedure, an equimolar amount of a benzoic acid and an alcohol can be reacted at reflux temperature with 10 wt% of the catalyst to achieve high yields. ijstr.org
| Catalyst System | Reactants | Conditions | Reaction Time | Yield |
| I₂ / KH₂PO₂ | Benzoic Acid, Alcohols | Solvent-free, Ball-milling (25 Hz) | 20 min | 45-91% |
| Phosphoric acid-modified Montmorillonite K10 | Benzoic Acid, Methanol | Solvent-free, Reflux | 5 hours | >90% |
| Supported Iron Oxide Nanoparticles (0.1 mol%) | Benzoic Acid, Methanol | Solvent-free, Reflux | 6 hours | Quantitative |
Biocatalytic Approaches to Esterification
Biocatalysis, the use of natural catalysts like enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acsgcipr.org Lipases are particularly effective for esterification reactions, operating under mild conditions (near-neutral pH and low temperatures), which minimizes side reactions and energy consumption. acsgcipr.orgunimi.itnih.gov These enzymes are highly chemo-, regio-, and stereoselective, making them ideal for producing high-purity compounds. unimi.itnih.gov
The synthesis of esters using lipases, such as those from Candida antarctica (e.g., Novozym 435), can often be performed in systems with reduced solvent or even in solvent-free media, where the alcohol substrate acts as the solvent. nih.govwikipedia.org The activity of lipases is influenced by the amount of water in the reaction medium; a minimal amount is necessary for enzyme function, but excess water can promote the reverse reaction of hydrolysis. nih.gov Therefore, controlling water activity is crucial for maximizing ester yield.
While direct studies on the biocatalytic synthesis of this compound are not extensively documented, the successful application of lipases in synthesizing a wide array of other aromatic and specialty esters provides a strong precedent. mdpi.comresearchgate.netresearchgate.net For example, lipase (B570770) TL IM from Thermomyces lanuginosus has been used for synthesizing various ester derivatives. researchgate.net The broad substrate acceptance of many lipases suggests their potential applicability for the esterification of 2-chlorobenzoic acid with ethanol. nih.gov
Development of Sustainable Catalytic Systems
The move away from traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and generate significant waste, is a key focus of green chemistry. rug.nlmdpi.com Research is now centered on developing sustainable, heterogeneous catalysts that are easily separable, reusable, and non-corrosive.
Solid acid catalysts are a prominent class of sustainable alternatives. Examples include:
Ion-exchange resins: Materials like Amberlyst-15 have been used, although their thermal stability can be limited. mdpi.com
Zeolites: These microporous materials can catalyze esterification, but their small pore size may be a limitation for bulkier molecules. mdpi.com
Modified Clays: Montmorillonite K10 clay, activated with acids like orthophosphoric acid, serves as an effective and low-cost solid acid catalyst for solvent-free esterification of benzoic acids. ijstr.orgepa.gov
Supported Nanoparticles: Iron oxide nanoparticles supported on materials like SBA-15 silica (B1680970) have demonstrated high catalytic activity and remarkable stability, allowing for reuse over multiple reaction cycles without significant loss of efficiency. nih.gov
Another innovative area is the use of Deep Eutectic Solvents (DES). dergipark.org.tr A DES formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride can act as both the solvent and the catalyst in esterification reactions. This dual-functionality system has shown high catalytic activity for the esterification of benzoic acid, achieving conversions up to 88%, and the DES can be easily separated and reused. dergipark.org.tr These advanced catalytic systems offer a pathway to more efficient and environmentally responsible production of esters like this compound.
Advanced Synthetic Strategies and Process Intensification
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, advanced strategies such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing by accelerating reaction rates and enabling continuous production.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, leading to dramatic reductions in reaction times, increased product yields, and often higher purity products. ajrconline.org This technique is considered a green chemistry approach because of its energy efficiency. ajrconline.org
In the context of ester synthesis, MAOS has been successfully applied to the esterification of various carboxylic acids. For example, the synthesis of benzocaine (B179285) from p-nitrobenzoic acid and ethanol using a catalytic amount of sulfuric acid was achieved in just 15 minutes under microwave irradiation, a significant improvement over the 30 minutes required for conventional refluxing. ajrconline.org Similarly, other reactions, such as the synthesis of 2-phenoxybenzoic acids from 2-chlorobenzoic acid via Ullmann condensation, have been performed in high yields and short reaction times using microwave irradiation in a dry media. researchgate.net
While specific protocols for the microwave-assisted Fischer esterification of 2-chlorobenzoic acid to this compound are not widely published, the established success of MAOS for related aromatic esters strongly supports its applicability. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the reaction more efficiently than conventional heating, making it a powerful tool for process intensification.
| Reaction | Method | Reaction Time | Key Advantage |
| Synthesis of Benzocaine | Microwave-Assisted | 15 min | 50% reduction in time vs. conventional |
| Synthesis of Benzoic Acid | Microwave-Assisted | 10 min | 67% reduction in time vs. conventional |
| Synthesis of 2-methyl benzimidazole | Microwave-Assisted | 10 min | 83% reduction in time vs. conventional |
Flow Chemistry Methodologies for Continuous Production
Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers substantial advantages over traditional batch production, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety due to the small reaction volumes, and the potential for straightforward scaling-up by numbering-up (running multiple reactors in parallel). scielo.br
The synthesis of esters and other fine chemicals has been effectively demonstrated using flow chemistry. nih.govacs.org Continuous flow reactors provide excellent heat and mass transfer, which can lead to higher yields and selectivities in shorter residence times compared to batch processes. researchgate.net For example, a reaction that took 24 hours to complete in a batch reactor was achieved with 100% conversion in just 20 minutes in a flow system. nih.gov
For the production of this compound, a continuous flow process could be designed where streams of 2-chlorobenzoic acid, ethanol, and a catalyst are mixed and heated in a reactor coil. The product stream would exit the reactor continuously for purification. This approach is particularly advantageous for managing reaction equilibrium in esterification; for instance, water, a byproduct of the reaction, can be continuously removed to drive the reaction towards the product. google.com The implementation of flow chemistry can lead to a highly efficient, automated, and scalable process for the continuous production of this compound. mdpi.comscielo.br
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, an approach that utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. High-speed ball milling (HSBM) is a prominent technique in this field, offering solvent-free reaction conditions, reduced reaction times, and unique reactivity. Recent research has demonstrated the successful application of HSBM to the esterification of carboxylic acids, including halogenated substrates, which is directly relevant to the synthesis of this compound.
Detailed research into mechanically induced solvent-free esterification has established protocols that are effective for a variety of substrates. rsc.orgnih.gov One such study highlights two distinct strategies for synthesizing esters under HSBM conditions at room temperature. rsc.org These methods are notable for their tolerance of various functional groups, including chloro groups, making them applicable for the synthesis of haloaromatic esters. nih.govrsc.org
One effective protocol involves the reaction of a carboxylic acid with an alcohol in the presence of iodine (I₂) and potassium hypophosphite (KH₂PO₂) under high-speed ball milling conditions. This method has been shown to produce the desired ester derivatives in good to excellent yields within a short grinding time. For instance, the esterification of 4-chlorobenzoic acid with ethanol, a reaction chemically similar to the synthesis of this compound, proceeds efficiently under these conditions.
Another successful mechanochemical approach employs potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃) as reagents. While this method may require a longer grinding time compared to the I₂/KH₂PO₂ system, it also provides good yields of the ester products. rsc.org The choice between these methods may depend on the specific reactivity of the substrate and the desired reaction kinetics.
The research findings for the mechanochemical esterification of a representative chloro-substituted benzoic acid are summarized in the table below. These results underscore the viability of HSBM as a synthetic route to compounds like this compound.
Table 1: Mechanochemical Synthesis of Ethyl 4-chlorobenzoate
| Entry | Reagent System | Grinding Time (min) | Yield (%) |
| 1 | I₂ / KH₂PO₂ | 20 | 91 |
| 2 | KI / P(OEt)₃ | 60 | 85 |
Data derived from the mechanochemical esterification of 4-chlorobenzoic acid with ethanol, serving as a model reaction for this compound synthesis. rsc.org
The compatibility of these mechanochemical methods with halogenated aromatic carboxylic acids is a significant finding, as it provides a green and efficient pathway for the synthesis of compounds that can be further modified. nih.gov The solvent-free nature of high-speed ball milling aligns with the principles of green chemistry by eliminating the need for potentially harmful and environmentally damaging solvents. rsc.org
Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Chlorobenzoate
Hydrolysis and Transesterification Kinetics and Mechanisms
The ester linkage in ethyl 2-chlorobenzoate (B514982) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. This process yields 2-chlorobenzoic acid and ethanol (B145695). Additionally, the ester can undergo transesterification in the presence of other alcohols to form different ester derivatives.
The acid-catalyzed hydrolysis of esters is an equilibrium-controlled process. chemguide.co.uk The reaction is typically performed by heating the ester under reflux with a dilute aqueous acid, such as hydrochloric or sulfuric acid. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.com To drive the reaction toward completion, an excess of water is typically used, shifting the equilibrium in favor of the hydrolysis products. chemguide.co.uk
Base-catalyzed hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uk This reaction is effectively irreversible because the carboxylic acid formed in the reaction is immediately deprotonated by the base (e.g., hydroxide (B78521) ions) to form a carboxylate salt. chemguide.co.ukchemistrysteps.com This salt is resistant to nucleophilic attack by the alcohol, preventing the reverse reaction. chemistrysteps.com
The mechanism proceeds via the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the alkoxide group (ethoxide in this case) is eliminated, yielding the carboxylic acid, which is then deprotonated. chemistrysteps.com
Kinetic studies on the closely related ethyl 2-bromobenzoate provide insight into the effects of the ortho-halogen. The hydrolysis rate is influenced by a competition between electronic and steric factors. nih.gov While a halogen is an electron-withdrawing group that should increase carbonyl electrophilicity, its steric bulk in the ortho position can hinder the approach of the nucleophile. nih.gov
| Compound | Hydrolysis Half-Life (t1/2) in min |
|---|---|
| Ethyl 2-bromobenzoate | 15 |
| Ethyl 3-bromobenzoate | 25 |
| Ethyl 4-bromobenzoate | 12 |
| Ethyl benzoate (unsubstituted) | 14 |
Enzymes, particularly carboxylic ester hydrolases, can catalyze the hydrolysis of ethyl 2-chlorobenzoate. researchgate.net These biocatalytic reactions are often conducted under mild conditions and can exhibit high selectivity. A screening of various hydrolases demonstrated that several enzymes are active in hydrolyzing this compound, even in the presence of organic solvents like dimethyl sulfoxide. researchgate.net
The efficiency of enzymatic hydrolysis depends greatly on the specific enzyme used. In one study, the activity of different enzymes against this compound was evaluated under specific conditions (18 hours of incubation at 30°C in a buffered solution). researchgate.net This highlights the potential for using biocatalysts in the biodegradation or transformation of this compound. researchgate.net
| Enzyme Identifier | Relative Activity |
|---|---|
| GDEst-95 | Moderately Active |
| GD-95RM | Highly Active |
| GDEst-lip | Low Activity |
| Cut+SP | Active |
Transesterification is a key process for converting an ester into a different ester by reacting it with an alcohol. organic-chemistry.org This reaction is typically catalyzed by an acid or a base. For this compound, transesterification can be used to synthesize a variety of other 2-chlorobenzoate esters. A range of catalysts, including scandium(III) triflate, N-heterocyclic carbenes (NHCs), and zinc clusters, have been shown to be effective for the transesterification of various esters. organic-chemistry.org
For example, a phenolsulphonic acid–formaldehyde resin has been demonstrated to be a highly active heterogeneous catalyst for the transesterification of various carboxylic acid ethyl esters to their corresponding methyl esters with high yields. researchgate.net This method showcases a practical approach for synthesizing derivatives from parent ethyl esters. researchgate.net
| Ethyl Ester Substrate | Methyl Ester Product | Yield (%) |
|---|---|---|
| Ethyl heptanoate | Methyl heptanoate | 93 |
| Ethyl decanoate | Methyl decanoate | 94 |
| Ethyl laurate | Methyl laurate | 95 |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzoate Ring
The benzene (B151609) ring of this compound is activated for nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing ethyl carboxylate group. For SNAr to occur, a strong electron-withdrawing group must be positioned ortho or para to a good leaving group, in this case, the chlorine atom. nih.gov This arrangement stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the substitution. nih.gov
Amination via SNAr is a powerful method for forming aryl C-N bonds. While direct SNAr on this compound with amines can be challenging, related 2-halobenzoate esters are valuable precursors for synthesizing nitrogen-containing heterocycles. For instance, ethyl 2-iodobenzoate, a close analog, has been used as a starting material for the synthesis of phthalazinone derivatives. metu.edu.tr
The synthetic strategy involves first converting the ester functionality into a hydrazide. This transformation is followed by an intramolecular cyclization reaction, which can be catalyzed by agents like gold, to form the final heterocyclic product. metu.edu.tr This multi-step process demonstrates how the 2-halo-ester structure can be strategically utilized to build complex nitrogen-containing ring systems, which are prevalent in many biologically active compounds. metu.edu.tr
Alkoxylation and Phenoxylation for Ether Derivatives
The synthesis of ether derivatives from this compound can be achieved through alkoxylation and phenoxylation reactions, which involve the substitution of the chlorine atom with an alkoxide or phenoxide group, respectively. These transformations are typically accomplished via nucleophilic aromatic substitution (SNAr) or metal-catalyzed processes.
In SNAr reactions, the aromatic ring must be activated by electron-withdrawing groups, and the success of the reaction depends on the strength of the nucleophile and the nature of the leaving group. For aryl chlorides, these reactions often require forcing conditions such as high temperatures and pressures. A more common and milder approach involves copper- or palladium-catalyzed methods, such as the Ullmann condensation or Buchwald-Hartwig C-O coupling, which significantly expand the scope and efficiency of ether formation from less reactive aryl chlorides.
Table 1: General Conditions for Etherification of Aryl Chlorides
| Reaction Type | Catalyst/Reagent | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Ullmann Condensation | Copper(I) salt (e.g., CuI) | K₂CO₃, Cs₂CO₃ | Pyridine, DMF | 120-200 °C |
Thiolation and Sulfonylation Reactions
Thiolation: The introduction of a sulfur-containing functional group in place of the chlorine atom in this compound leads to the formation of thioethers. This thiolation is typically achieved by reacting the aryl chloride with a thiol in the presence of a base and often a metal catalyst. Copper and palladium catalysts are frequently employed to facilitate this transformation, which is analogous to the C-O coupling reactions. These methods are generally more effective than uncatalyzed nucleophilic aromatic substitution with thiols.
Sulfonylation: Sulfonylation reactions introduce a sulfonyl group to the aromatic ring, yielding aryl sulfones. A common method involves the palladium-catalyzed coupling of an aryl halide with a sulfinate salt (e.g., sodium benzenesulfinate). This reaction provides a direct route to diaryl sulfones or alkyl aryl sulfones, which are important structural motifs in medicinal chemistry and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom of this compound makes it a suitable substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides due to the strength of the C-Cl bond, significant advances in catalyst technology, particularly the development of electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. libretexts.orgdiva-portal.org
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org
Mechanism: The catalytic cycle generally proceeds through three key steps libretexts.org:
Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. This is often the rate-limiting step for aryl chlorides.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Due to the inertness of the C-Cl bond, Suzuki-Miyaura couplings involving this compound require specialized conditions, such as the use of bulky, electron-donating phosphine ligands and strong bases, to promote the initial oxidative addition step. libretexts.org
Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, t-Bu₃P | Stabilizes the catalyst and facilitates oxidative addition. |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the aryl nucleophile. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation. |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and facilitates the reaction. |
Heck Reaction Applications and Mechanistic Insights
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene, resulting in a substituted alkene. wikipedia.org This reaction is a vinylic substitution where a hydrogen atom on the alkene is replaced by the aryl group from the halide. diva-portal.org
Mechanistic Cycle: The reaction follows a Pd(0)/Pd(II) catalytic cycle diva-portal.orgwikipedia.org:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form an arylpalladium(II) complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
Base-Mediated Regeneration: A base is used to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.
The Heck reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer due to steric considerations in the transition state. organic-chemistry.orgyoutube.com The regioselectivity is influenced by both electronic and steric factors of the alkene substrate. diva-portal.org
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable method for synthesizing arylalkynes and conjugated enynes. The reaction is characteristically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org
Mechanism: The process involves two interconnected catalytic cycles libretexts.org:
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide. This species then acts as the active nucleophile that transfers the alkynyl group to the palladium(II) complex during the transmetalation step.
The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl. wikipedia.org Consequently, the coupling of this compound requires more vigorous conditions or highly active catalyst systems compared to its bromo or iodo counterparts.
Table 3: Key Reagents in Sonogashira Coupling
| Component | Function | Examples |
|---|---|---|
| Palladium Catalyst | Main cross-coupling catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Activates the alkyne | CuI |
| Amine Base | Forms the copper acetylide and neutralizes HX | Et₃N, piperidine, DIPA |
| Alkyne | The alkynyl coupling partner | Phenylacetylene, Trimethylsilylacetylene |
Buchwald-Hartwig Amination for N-Aryl Ester Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is exceptionally broad in scope and is a cornerstone method for preparing anilines, N-aryl heterocycles, and related compounds. When applied to this compound, it allows for the direct formation of N-aryl ester derivatives. The reaction is particularly valuable when traditional methods like nucleophilic aromatic substitution are not feasible. acsgcipr.org
Catalytic Cycle: The mechanism is analogous to other palladium-catalyzed cross-couplings and involves libretexts.org:
Oxidative Addition: A Pd(0) complex reacts with this compound.
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, yielding the N-arylated product and regenerating the Pd(0) catalyst.
Modern Buchwald-Hartwig amination protocols utilize sophisticated catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which are capable of efficiently activating even unreactive aryl chlorides.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Examples |
|---|---|
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BrettPhos |
| Amine | Primary amines, secondary amines, ammonia equivalents |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS |
| Solvent | Toluene, Dioxane, THF |
Reduction and Oxidation Reactions of the Ester and Aromatic Moieties
The ester and aromatic portions of this compound can undergo reduction and oxidation under various conditions, often allowing for selective transformation of one group in the presence of the other.
The ester group of this compound can be selectively reduced to a primary alcohol, yielding (2-chlorophenyl)methanol. This transformation is typically accomplished using powerful hydride-donating reagents.
Mechanism with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via a two-step mechanism:
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion (⁻OEt) as a leaving group and forming 2-chlorobenzaldehyde.
Aldehyde Reduction: The resulting aldehyde is more reactive than the initial ester and is immediately reduced by a second equivalent of LiAlH₄. Another hydride ion attacks the aldehyde's carbonyl carbon, forming a tetrahedral alkoxide intermediate.
Workup: An aqueous acid workup is then required to protonate the resulting aluminum alkoxide salt to yield the final product, (2-chlorophenyl)methanol. masterorganicchemistry.com
Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
| Reagent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | (2-chlorophenyl)methanol | Anhydrous Diethyl Ether or THF, followed by aqueous workup |
Reduction to Aldehyde: The partial reduction of this compound to 2-chlorobenzaldehyde requires more sterically hindered and less reactive hydride reagents to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. koreascience.kr
The reaction is performed at low temperatures, typically -78 °C, in a non-polar solvent. At this temperature, one equivalent of DIBAL-H adds a hydride to the ester's carbonyl carbon, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the aqueous workup is performed. The low temperature prevents the intermediate from eliminating the ethoxide and undergoing a second reduction.
More recently developed reagents, such as potassium diisobutyl-t-butoxyaluminum hydride (PDBBA), have also proven effective in converting aromatic esters like ethyl benzoate into their corresponding aldehydes at more convenient temperatures (0 °C). koreascience.kr
Reduction to Carboxylic Acid (Hydrolysis): this compound can be readily converted to its corresponding carboxylic acid, 2-chlorobenzoic acid, through hydrolysis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 2-chlorobenzoic acid. libretexts.org
Enzymatic Hydrolysis: Certain hydrolase enzymes can also catalyze the hydrolysis of 2-chlorobenzoate esters. researchgate.net
| Reaction Type | Reagents | Intermediate Product | Final Product |
| Partial Reduction | 1. DIBAL-H, -78°C2. H₂O workup | Stable tetrahedral intermediate | 2-chlorobenzaldehyde |
| Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | Sodium 2-chlorobenzoate | 2-chlorobenzoic acid |
The aromatic ring of this compound is generally resistant to oxidation due to the presence of two electron-withdrawing groups: the chloro substituent and the ethyl carboxylate group. These groups deactivate the ring towards electrophilic attack, which is a key step in many oxidation mechanisms. researchgate.net
However, under forcing conditions or with powerful oxidizing agents, the ring can be made to react.
Hydroxylation: Oxidation initiated by hydroxyl radicals (•OH), often generated from Fenton's reagent (Fe²⁺/H₂O₂) or UV/H₂O₂, can lead to hydroxylation of the aromatic ring. osti.gov For chlorobenzene, studies show that •OH addition occurs primarily at the ortho and para positions relative to the chlorine. nih.gov In the case of this compound, the directing effects of the two substituents would influence the position of hydroxylation, though yields can be low and mixtures of isomers are common.
Oxidative Cleavage: More aggressive oxidation, such as catalytic oxidation over metal oxides at high temperatures, typically leads to the destruction of the aromatic ring. mdpi.commdpi.com The reaction pathway often involves initial oxidation to form phenolate and then benzoquinone species, which are subsequently cleaved into smaller organic acids and eventually mineralized to carbon dioxide, water, and hydrogen chloride. mdpi.com
Reactions Involving the Ester Carbonyl Group and Alpha-Hydrogens
The reactivity of the ester carbonyl group is central to condensation reactions, while the absence of alpha-hydrogens on the carbon adjacent to the aromatic ring dictates the specific types of condensations possible.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.org A critical requirement for the standard Claisen condensation is that at least one of the esters must possess alpha-hydrogens to be deprotonated and form a nucleophilic enolate.
This compound lacks alpha-hydrogens, as the ester group is directly attached to the aromatic ring. Therefore, it cannot enolize and cannot act as the nucleophilic partner in a Claisen condensation. However, it can serve as the electrophilic acceptor in a crossed Claisen condensation . organic-chemistry.orgchemistrysteps.com
In a crossed Claisen condensation, a non-enolizable ester like this compound is reacted with an enolizable ester (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide. chemistrysteps.com
Mechanism:
The base removes an alpha-hydrogen from the enolizable ester (ethyl acetate) to form a nucleophilic enolate.
This enolate then attacks the electrophilic carbonyl carbon of this compound.
The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form a β-keto ester.
To ensure a high yield of the desired crossed product and minimize the self-condensation of the enolizable ester, the reaction is typically performed by slowly adding the enolizable ester to a mixture of the non-enolizable ester (this compound) and the base. chemistrysteps.com
| Role of this compound | Enolizable Partner (Example) | Base | Product (β-keto ester) |
| Electrophile (non-enolizable) | Ethyl acetate | Sodium Ethoxide (NaOEt) | Ethyl 2-chloro-benzoylacetate |
| Electrophile (non-enolizable) | Acetone (a ketone) | Sodium Ethoxide (NaOEt) | 1-(2-chlorophenyl)butane-1,3-dione |
Significant skeletal rearrangement reactions involving simple benzoate esters like this compound are not common under standard laboratory conditions. Many named rearrangement reactions require specific structural features that are absent in this molecule.
For instance, the Fries rearrangement is a well-known reaction of phenolic esters, where an acyl group migrates from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. wikipedia.orgbyjus.com This reaction is not applicable to this compound because it is a benzoate ester, not a phenolic ester; the ester oxygen is bonded to an ethyl group, not directly to the aromatic ring. The bond cleaved in a Fries rearrangement is the aryl-oxygen bond, which is not present in this compound.
Similarly, other complex intramolecular rearrangements typically require specific functional groups or carbocation intermediates that are not readily formed from this compound. thermofisher.commasterorganicchemistry.com Gas-phase studies on substituted benzoate derivatives have explored rearrangements following decarboxylation, but these are specialized mass spectrometry experiments and not preparative synthetic reactions. mpg.deresearchgate.netacs.org
Applications of Ethyl 2 Chlorobenzoate in Advanced Chemical Synthesis and Industry
Precursor in Pharmaceutical Intermediate Synthesis
The structural framework of Ethyl 2-chlorobenzoate (B514982) is frequently incorporated into molecules designed for therapeutic use. It serves as a foundational component for building more complex pharmaceutical ingredients.
Synthesis of Active Pharmaceutical Ingredient (API) Scaffolds
Ethyl 2-chlorobenzoate is a recognized intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role is particularly noted in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), where the 2-chlorobenzoyl moiety forms a core part of the final active molecule. myskinrecipes.com The synthesis involves leveraging the ester and chloro groups to build the larger, more complex scaffolds required for biological activity. The process typically involves hydrolysis of the ester to a carboxylic acid or its transformation through reactions like amidation, followed by further modifications where the chloro group can be substituted to introduce additional functionalities.
Table 1: Role of this compound in API Scaffold Synthesis
| Target API Class | Role of this compound | Key Transformation |
|---|
Role as a Chiral Auxiliary Precursor in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. While this compound possesses reactive sites that can be functionalized, its specific application as a precursor to create a chiral auxiliary is not widely documented in prominent scientific literature. The development of a chiral auxiliary typically starts from an inherently chiral molecule, such as a natural product.
Building Block for Heterocyclic Compound Synthesis (e.g., Quinoline, Benzofuran Derivatives)
Heterocyclic compounds are central to pharmaceutical chemistry, and this compound serves as a valuable building block for their synthesis. The presence of the reactive chlorine atom and the ester group on the benzene (B151609) ring allows for the strategic construction of fused ring systems like quinolines and benzofurans.
For the synthesis of quinoline derivatives, the 2-chlorobenzoic acid moiety (derived from the hydrolysis of the ester) can be used in cyclization reactions. For example, in variations of the Friedländer annulation, a 2-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group, a role that intermediates derived from this compound can play after suitable modification.
In the synthesis of benzofuran derivatives, the ortho-chlorine atom is a key feature. A common strategy involves an initial nucleophilic substitution of the chlorine by a phenol, followed by an intramolecular cyclization (Ullmann condensation) to form the furan ring fused to the benzene ring. The ethyl ester group can then be hydrolyzed or modified as needed for the final product.
Table 2: Synthetic Strategies for Heterocycles using this compound
| Heterocycle Target | Synthetic Strategy | Role of this compound |
|---|---|---|
| Quinoline Derivatives | Condensation and cyclization reactions (e.g., Friedländer-type synthesis) | Provides the core benzene ring and a reactive site for annulation. |
Agrochemical Synthesis and Derivatization
In the agrochemical sector, this compound is utilized as a key intermediate for producing compounds that protect crops and regulate their growth. myskinrecipes.comechemi.com Its chemical structure is a component of several active ingredients used in modern agriculture.
Intermediate for Herbicide and Pesticide Development
This compound is a precursor in the manufacturing of certain herbicides. For instance, the 2-chlorobenzoic acid core is a structural component of intermediates used in the synthesis of pyrazolone herbicides. One such herbicide is Pyrasulfotole, which functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. The synthesis pathway for Pyrasulfotole and related compounds involves intermediates that can be prepared from 2-chlorobenzoic acid or its derivatives, establishing this compound as a valuable starting material.
Table 3: Application in Herbicide Synthesis
| Herbicide Example (Class) | Role of this compound | Key Intermediate Type |
|---|
Precursor for Plant Growth Regulator Synthesis
Plant growth regulators are organic compounds, either natural or synthetic, that modify or control plant physiological processes in low concentrations. This compound serves as a precursor for the synthesis of complex molecules that can exhibit such regulatory activity. While specific, direct conversions to commercial plant growth regulators are proprietary, the compound provides a versatile scaffold. For instance, synthetic auxins, a major class of plant growth regulators, often contain an aromatic ring with a carboxylic acid side chain. This compound can be readily converted to derivatives that fit this structural motif, enabling the development of novel plant growth regulators.
Table 4: Conceptual Application in Plant Growth Regulator Synthesis
| Plant Growth Regulator Class | Potential Role of this compound | Relevant Structural Feature |
|---|
Material Science and Polymer Chemistry Applications
This compound serves as a versatile, though often indirect, building block in the realm of material science and polymer chemistry. Its utility is primarily as an intermediate, a precursor molecule that is chemically modified to create more complex structures such as monomers or specialized additives. The presence of the chloro- and ester functional groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable starting point for designing materials with specific properties.
Monomer and Co-Monomer in Polymerization Reactions
While not typically employed as a direct monomer in large-scale industrial polymerization, this compound can be envisioned as a precursor in the synthesis of specialized monomers. The ester and chloro- functionalities provide reactive sites for further chemical elaboration. For instance, it could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety, thereby converting it into a functional monomer.
The general synthetic approach would involve reactions that target either the ester group or the aromatic ring. These transformations could yield monomers designed for specific applications where the inherent properties of the chlorobenzoate structure, such as thermal stability or flame retardancy, are desirable.
Table 1: Potential Polymerization Pathways Involving this compound Derivatives
| Polymerization Type | Role of this compound Derivative | Potential Polymer Properties |
| Free Radical Polymerization | Functional monomer (after modification) | Enhanced thermal stability, flame retardancy |
| Condensation Polymerization | Diol or Diacid precursor (after modification) | High-performance polyesters or polyamides |
Additive in Polymer Formulations for Property Modification
Direct use of this compound as a polymer additive is not common. Instead, it functions as an intermediate in the synthesis of molecules that are used for property modification, such as plasticizers or flame retardants. Plasticizers are additives that increase the flexibility and durability of a material. While phthalates are the most common class of plasticizers, research into alternatives is ongoing, and ester compounds are a significant category.
Derivatives of this compound could be synthesized to act as specialized plasticizers, where the chlorine atom might contribute to flame retardant properties, a desirable feature in many polymer applications, including PVC formulations.
Contribution to Liquid Crystal Compound Synthesis
This compound and its derivatives are valuable precursors in the synthesis of liquid crystals. The rigid core of a liquid crystal molecule, often containing phenyl rings, is a key determinant of its mesomorphic (liquid crystalline) properties. Halogenated benzoic acid derivatives are frequently incorporated into these structures.
The synthesis of liquid crystals often involves esterification reactions to link different aromatic cores together. This compound can be hydrolyzed to 2-chlorobenzoic acid, which can then be reacted with various phenolic compounds to form the ester linkages that are central to the structure of many calamitic (rod-like) liquid crystals. The presence of the chlorine atom can influence the molecule's polarity, dipole moment, and intermolecular interactions, which in turn affects the stability and temperature range of the liquid crystal phases (e.g., nematic, smectic). For example, new thermotropic derivatives of bis{4-[6-(acryloyloxy)hexyloxy]halobenzoate}-1,4-phenylene have been synthesized and studied, demonstrating the role of halogen incorporation in the mesogenic unit. The inclusion of heterocyclic moieties in conjunction with halogenated structures has also been shown to have a positive effect on liquid crystalline properties. uobasrah.edu.iq
Table 2: Research Findings on Halogenated Benzoates in Liquid Crystal Synthesis
| Study Focus | Key Finding | Relevance of Chloro-Substituent |
| Diacrylate Derivatives of Halobenzoates | Halogen incorporation decreases the stability of the mesophases in monomers with three aromatic rings. | Influences phase stability and transition temperatures. |
| Chloro-benzothiazole Schiff base esters | The polarity resulting from the chloro-substituent impacts the liquid crystal behavior. uobasrah.edu.iq | Affects molecular packing and thermal stability. |
| Calamitic Liquid Crystalline Compounds | Lateral substituents on phenylene esters significantly affect the thermotropic phase behavior. mdpi.com | A chloro- group as a lateral substituent can modify the nematic and smectic phases. |
Research Reagent in Academic and Industrial Laboratories
In both academic and industrial research settings, this compound is a valuable reagent and intermediate for organic synthesis. myskinrecipes.com Its bifunctional nature, possessing both an ester and a halogen on an aromatic ring, allows for a wide range of chemical transformations.
The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or transesterification to form other esters. The chloro-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon bonds. It can also be subject to nucleophilic aromatic substitution reactions. This reactivity makes it a useful starting material for constructing more complex organic molecules, including pharmaceuticals and agrochemicals. myskinrecipes.com Researchers utilize it to synthesize a variety of substituted benzene derivatives, which are common motifs in many biologically active compounds and advanced materials.
Contribution to Flavor and Fragrance Chemical Production as an Intermediate
Esters are a class of organic compounds well-known for their characteristic pleasant and often fruity aromas. unb.ca Consequently, they are fundamental components of the flavor and fragrance industry. jetir.org While this compound itself is not typically used directly as a flavor or fragrance agent, it serves as an intermediate in the synthesis of other aromatic compounds.
The fragrance and flavor profile of an ester is highly dependent on its chemical structure. By chemically modifying this compound, chemists can synthesize novel esters with unique scent profiles. For example, the chlorine atom can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions, leading to a diverse array of benzoate (B1203000) esters. These new esters can then be evaluated by perfumers and flavorists for their potential use in consumer products. The synthesis of fragrant esters is a significant area of industrial chemistry, with ongoing research into new compounds and more efficient, environmentally friendly production methods. jetir.org
Analytical Methodologies for Characterization and Quantification of Ethyl 2 Chlorobenzoate
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating Ethyl 2-chlorobenzoate (B514982) from impurities and reaction byproducts, thereby enabling accurate purity assessment and quantification.
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
Gas chromatography is a powerful technique for the analysis of volatile compounds like Ethyl 2-chlorobenzoate. When coupled with a Flame Ionization Detector (FID), GC provides quantitative data based on the compound's concentration. For structural confirmation and identification, coupling GC with a Mass Spectrometer (MS) is the method of choice. nih.gov
In a typical GC-MS analysis, the this compound molecule undergoes ionization, commonly through electron ionization (EI), leading to fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. The molecular ion peak [M]+ is observed, and characteristic fragment ions provide definitive structural information. nist.gov For this compound, the mass spectrum shows significant peaks at m/z values of 139 and 141, which correspond to the chlorobenzoyl cation, with the isotopic pattern being characteristic of the presence of a chlorine atom. nih.gov Another significant peak is often seen at m/z 156. nih.gov
The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with prominent peaks identified that confirm its structure. nih.gov The retention behavior of the compound can be characterized by the Kovats retention index, which has been experimentally determined on various stationary phases. nih.gov
Table 1: GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Probable Fragment Ion |
|---|---|---|
| 184 | Low | [M]+ (Molecular Ion) |
| 155 | Moderate | [M-C2H5]+ |
| 139 | High | [C7H4ClO]+ |
| 141 | Moderate | Isotope peak for [C7H4ClO]+ |
| 111 | Moderate | [C6H4Cl]+ |
Note: Relative intensities are generalized from typical electron ionization mass spectra.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis and purity assessment of non-volatile or thermally sensitive compounds, and it is also well-suited for this compound. Reversed-phase HPLC, using a nonpolar stationary phase like C18 and a polar mobile phase, is commonly employed. shimadzu.comekb.eg
Detection is typically achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound exhibits strong UV absorbance. The method can be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. ekb.eg This allows for the accurate quantification of the main compound and the detection of impurities, which is crucial for quality control in manufacturing processes. researchgate.net For instance, methods developed for similar compounds like parabens or other benzoic acid derivatives often use a C18 column with a mobile phase consisting of a buffer and an organic solvent mixture, such as methanol (B129727) or acetonitrile. shimadzu.comshimadzu.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique frequently used to monitor the progress of chemical reactions, such as the esterification process that produces this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals and eluting with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized. researchgate.net
The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The spots can be visualized under UV light, as the aromatic ring of this compound is UV-active. The retention factor (Rf) value of the product spot can be compared to that of a standard sample to confirm its identity. This technique is invaluable for quickly determining the endpoint of a reaction and for preliminary purity checks before undertaking more complex analyses. sigmaaldrich.com
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound by providing detailed information about its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the benzene ring appear as a complex multiplet in the downfield region, with their specific chemical shifts and coupling patterns influenced by the chloro and ester substituents. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group typically appears significantly downfield. The aromatic carbons show distinct signals, with their chemical shifts affected by the electron-withdrawing chlorine and ester groups. rsc.org
Table 2: Typical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.4 | Triplet | 3H | -CH₃ |
| ~4.4 | Quartet | 2H | -OCH₂- |
Table 3: Typical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~14 | -CH₃ |
| ~62 | -OCH₂- |
| ~126 - 133 | Aromatic Carbons |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing correlations between protons and carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. libretexts.orglibretexts.org Other significant absorptions include the C-O stretching vibrations of the ester, the C-H stretching of the aromatic ring and the ethyl group, and the C-Cl stretch. libretexts.org
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1730 | Strong | C=O Ester Carbonyl Stretch |
| ~1600-1450 | Medium to Weak | Aromatic C=C Bending |
| ~1300-1000 | Strong | C-O Ester Stretch |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of this compound. The compound has a molecular formula of C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol . nih.gov The monoisotopic mass is 184.0291072 Da. nih.gov
In electron ionization mass spectrometry (EI-MS), this compound undergoes characteristic fragmentation, providing valuable structural information. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 184. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak is observed at m/z 186 with about one-third the intensity of the molecular ion peak.
The fragmentation pattern is dominated by cleavages typical for aromatic esters. The most abundant fragment ion, which constitutes the base peak in the spectrum, is observed at m/z 139. nih.gov This peak results from the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion, forming the 2-chlorobenzoyl cation. The corresponding isotope peak for this fragment is seen at m/z 141. Another significant fragment appears at m/z 156, which can be attributed to the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.
| m/z | Proposed Fragment Ion | Formula | Loss from Molecular Ion (m/z 184) | Relative Intensity |
|---|---|---|---|---|
| 184/186 | Molecular Ion [M]⁺ | [C₉H₉³⁵Cl O₂]⁺ / [C₉H₉³⁷Cl O₂]⁺ | - | Moderate |
| 156 | [M - C₂H₄]⁺ | [C₇H₅ClO₂]⁺ | -28 Da (Ethylene) | Significant |
| 139/141 | [M - OC₂H₅]⁺ (2-chlorobenzoyl cation) | [C₇H₄³⁵Cl O]⁺ / [C₇H₄³⁷Cl O]⁺ | -45 Da (Ethoxy radical) | Base Peak |
| 111 | [C₆H₄Cl]⁺ | [C₆H₄³⁵Cl]⁺ | -73 Da (COOC₂H₅) | Minor |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene ring, which acts as a chromophore. The presence of the ester group (-COOEt) and the chlorine atom (-Cl) as substituents on the benzene ring influences the energy and intensity of these transitions.
The absorption bands observed in aromatic compounds like this compound are typically due to π → π* transitions associated with the benzene ring. wikipedia.org Benzene itself exhibits three main absorption bands: two high-energy, intense E-bands (E₁ and E₂) and one lower-energy, less intense B-band. wikipedia.org
For this compound, the following transitions are expected:
π → π Transitions:* These are characteristic of the aromatic system. The conjugation of the carbonyl group of the ester with the benzene ring extends the π-system, which typically results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.
n → π Transitions:* The carbonyl group (C=O) and the ether oxygen of the ester, as well as the chlorine atom, possess non-bonding electrons (n-electrons). These can be excited to an anti-bonding π* orbital of the aromatic ring or the carbonyl group. These n → π* transitions are generally of much lower intensity (lower molar absorptivity, ε) than π → π* transitions. libretexts.org
The substitution pattern (ortho-position of the chlorine atom) can cause steric hindrance, potentially twisting the ester group out of the plane of the benzene ring. This could disrupt the conjugation, leading to a hypsochromic (blue) shift and a decrease in absorption intensity compared to its para- or meta-isomers.
| Electronic Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity (ε) |
|---|---|---|---|
| π → π* (E-band) | π (aromatic) → π* (aromatic) | ~200-230 nm | High |
| π → π* (B-band) | π (aromatic) → π* (aromatic) | ~260-290 nm | Low to Moderate |
| n → π | n (C=O, O, Cl) → π (aromatic/carbonyl) | > 290 nm | Very Low |
Electrochemical Methods for Detection and Quantitative Analysis
Electrochemical methods can be employed for the detection and quantification of this compound, primarily by targeting the reducible chloro-substituted aromatic moiety. The key electrochemical process for this compound is the reductive dechlorination of the carbon-chlorine (C-Cl) bond.
Cyclic voltammetry (CV) can be used to investigate the reduction potential of this compound. Studies on similar compounds, such as 3-chlorobenzoic acid, have shown that the dechlorination process is an irreversible reduction that occurs at a negative potential. sioc-journal.cn The process typically involves the transfer of electrons to the C-Cl bond, leading to its cleavage and the formation of a chloride ion and a benzoate (B1203000) radical, which is subsequently reduced and protonated to form ethyl benzoate. sioc-journal.cn
The reaction can be summarized as:
Cl-C₆H₄-COOEt + e⁻ → [Cl-C₆H₄-COOEt]•⁻
[Cl-C₆H₄-COOEt]•⁻ → •C₆H₄-COOEt + Cl⁻
•C₆H₄-COOEt + e⁻ + H⁺ → C₆H₅-COOEt
For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are preferable. These methods offer lower detection limits by discriminating against the charging current. The peak current obtained in DPV or SWV would be proportional to the concentration of this compound, allowing for its quantification. The choice of electrode material is crucial; noble metal electrodes like palladium or silver, or modified carbon electrodes, have been shown to exhibit catalytic activity towards dechlorination, potentially lowering the required reduction potential and improving sensitivity. sioc-journal.cn
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common and effective technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the compound is first separated from other components in a sample based on its boiling point and polarity using a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by matching it against spectral libraries like those from NIST. nist.gov The retention time from the GC provides an additional layer of identification. Quantitative analysis is achieved by integrating the area of a specific ion peak and comparing it to that of a standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): For samples that are not suitable for direct GC analysis (e.g., thermally unstable or non-volatile matrices), LC-MS is a viable alternative. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate this compound from other sample components. The eluent from the LC column is then introduced into a mass spectrometer, typically using an atmospheric pressure ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). While less common than GC-MS for this specific compound, LC-MS/MS methods have been developed for related chlorobenzoic acids and aromatic amines, demonstrating the technique's applicability and high sensitivity. nih.govresearchgate.net
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. As this compound elutes from the GC column, it passes through a light pipe in an FTIR spectrometer, and a vapor-phase IR spectrum is recorded. This provides real-time information about the functional groups present, such as the characteristic C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands. GC-IR is particularly useful for differentiating between positional isomers, which may produce very similar mass spectra but often have distinct IR spectra. ojp.gov
| Technique | Principle of Separation | Principle of Detection | Primary Application for this compound |
|---|---|---|---|
| GC-MS | Volatility and column affinity | Mass-to-charge ratio and fragmentation pattern | Definitive identification and quantification in volatile samples |
| LC-MS | Polarity and column affinity | Mass-to-charge ratio of molecular/adduct ions | Analysis in complex or non-volatile matrices; high sensitivity |
| GC-IR | Volatility and column affinity | Infrared absorption (functional groups) | Structural confirmation and differentiation of isomers |
Toxicological and Ecotoxicological Research on Ethyl 2 Chlorobenzoate
Mammalian Toxicology Studies
Comprehensive mammalian toxicology studies for ethyl 2-chlorobenzoate (B514982) are limited. The following sections detail the available information on its potential effects.
There is no publicly available scientific literature detailing specific in vitro cytotoxicity or cell viability assessments for ethyl 2-chlorobenzoate. Consequently, data on its effects on cell structure, growth, or metabolism from such studies are not available.
No specific genotoxicity or mutagenicity studies, such as the Ames test, for this compound have been identified in a review of available scientific literature. Therefore, its potential to induce genetic mutations or chromosomal damage remains uncharacterized.
Detailed research on the metabolic pathways and biotransformation of this compound in biological systems has not been published. The processes by which this compound is absorbed, distributed, metabolized, and excreted in mammals are currently unknown.
While specific mechanistic studies are not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some information on the potential target organ toxicity of this compound. nih.gov According to notifications to the European Chemicals Agency (ECHA), it is classified as a substance that may cause respiratory irritation, and is also designated as causing skin and serious eye irritation. nih.gov This suggests that the primary target organs upon acute exposure are the respiratory tract, skin, and eyes.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from ECHA C&L Inventory notifications. nih.gov
Ecotoxicological Impact Assessment
Information regarding the impact of this compound on various ecosystems is not well-documented in scientific literature.
There are no specific experimental studies available that detail the aquatic toxicity of this compound to key indicator organisms such as fish, Daphnia, or algae. Therefore, its potential to cause harm to aquatic life remains undetermined.
Table 2: Aquatic Toxicity Data for this compound
| Test Organism | Endpoint | Result |
|---|---|---|
| Fish | LC50 (96h) | No data available |
| Daphnia | EC50 (48h) | No data available |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Terrestrial Toxicity to Soil Organisms and Plants
There is a notable lack of specific research findings on the direct terrestrial toxicity of this compound to soil organisms and plants. Ecotoxicological assessments for chemical compounds typically involve a battery of standardized tests on representative species from different trophic levels within the soil ecosystem.
Key Assessment Areas for Terrestrial Toxicity:
Soil Microorganisms: Tests would evaluate the impact on microbial respiration and nitrification processes, which are crucial for nutrient cycling. Inhibition of these processes can have cascading effects on soil fertility.
Soil Invertebrates: Standardized tests using species like the earthworm (Eisenia fetida) would assess acute toxicity (mortality) and chronic effects on reproduction and growth.
Terrestrial Plants: Plant growth studies, including seed germination and seedling emergence tests, would be conducted on various plant species (e.g., oat, radish, lettuce) to determine any phytotoxic effects.
Given the absence of direct data for this compound, assessing its terrestrial risk would rely on data from its metabolite, 2-chlorobenzoic acid, and structurally similar compounds.
Biodegradation Studies in Environmental Compartments (Water, Soil)
The biodegradation of this compound is expected to proceed via an initial hydrolysis step to form 2-chlorobenzoic acid (2-CBA), which is then subjected to microbial degradation. researchgate.net Extensive research has focused on the breakdown of 2-CBA by various microorganisms isolated from contaminated environments.
Microbial degradation of 2-CBA has been demonstrated in both soil and water systems. nih.govresearchgate.netnih.gov Several bacterial strains have been identified that can utilize 2-CBA as a sole source of carbon and energy. The primary mechanism involves the enzymatic cleavage of the aromatic ring. jbarbiomed.comjbarbiomed.com
Key Research Findings on 2-CBA Biodegradation:
Bacterial Strains: Species such as Pseudomonas sp., Aeromonas hydrophila, and Enterobacter cloacae have been shown to effectively degrade 2-CBA. nih.govjbarbiomed.comtandfonline.com
Degradation Pathway: The degradation typically proceeds via an ortho-cleavage pathway, initiated by the enzyme 2-chlorobenzoate-1,2-dioxygenase, which converts 2-CBA to catechol or chlorocatechol. jbarbiomed.comtandfonline.comresearchgate.net
Influencing Factors: The rate of biodegradation is influenced by environmental conditions. For instance, studies with Aeromonas hydrophila identified optimal conditions for 2-CBA breakdown at a pH of 7 and a temperature of 25°C. jbarbiomed.com The presence of other carbon sources can sometimes repress the degradation activity, while certain nitrogen sources may enhance it. jbarbiomed.comtandfonline.com
Interactive Data Table: Summary of 2-Chlorobenzoic Acid (2-CBA) Biodegradation Studies
| Microorganism | Environment | Key Findings | Reference |
|---|---|---|---|
| Aeromonas hydrophila | Wastewater | Degraded 2-CBA at an initial rate of 41 µM/hr. Optimal conditions: pH 7, 25°C. Follows an ortho-cleavage pathway. | jbarbiomed.comjbarbiomed.com |
| Pseudomonas sp. strain B-300 | Soil | Capable of complete degradation of 2-CBA with concomitant release of chloride ions. Concentrations above 0.5% (w/v) were toxic to the cells. | nih.gov |
| Enterobacter cloacae | Soil | Utilized 2-CBA as a sole carbon and energy source. Optimal conditions: pH 7.5, 37°C. Degradation was inhibited at concentrations above 10 mM. | tandfonline.com |
| Pseudomonas stutzeri | Soil Columns | 2-CBA disappeared from inoculated soil columns within 8 days under heterocontinuous flow conditions. | nih.gov |
Environmental Fate and Transport Studies
The environmental fate and transport of this compound are governed by a combination of physical and chemical processes that determine its distribution and persistence in the environment.
Photodegradation Pathways and Kinetics
Photodegradation is a significant abiotic process that can contribute to the removal of organic compounds from aquatic environments. Research on this compound is scarce, but studies on 2-chlorobenzoic acid (2-CBA) show that it can be degraded by photocatalysis.
The process typically involves the use of a semiconductor photocatalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive hydroxyl radicals (OH•). nih.govnih.gov These radicals are powerful oxidizing agents that attack the aromatic ring of 2-CBA, leading to its degradation. nih.gov
Key Research Findings on 2-CBA Photodegradation:
Kinetics: The photodegradation of 2-CBA generally follows first-order kinetics. nih.govnih.gov
Optimal Conditions: The efficiency of the process is dependent on several factors. One study found optimal conditions for 2-CBA (30 mg/L) degradation to be a TiO₂ concentration of 0.01 g at a pH of 3.5, achieving 82.9% removal after 4 hours of UV irradiation. nih.govnih.gov
Inhibitory Factors: The presence of certain inorganic anions, such as nitrate (B79036) (NO₃⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻), which are common in eutrophicated waters, can inhibit the photodegradation process, likely by scavenging the hydroxyl radicals or competing for active sites on the catalyst. nih.govnih.gov
Interactive Data Table: Optimal Conditions for Photocatalytic Degradation of 2-Chlorobenzoic Acid (2-CBA)
| Parameter | Optimal Value/Condition | Outcome | Reference |
|---|---|---|---|
| Initial 2-CBA Concentration | 30 mg/L | 82.9% removal after 4 hours of UV irradiation | nih.govnih.gov |
| TiO₂ Dosage | 0.01 g | ||
| pH | 3.5 | ||
| Kinetics | First-order model | Describes the reaction process | nih.govnih.gov |
Volatilization and Atmospheric Lifetime Assessment
Once in the atmosphere, volatile organic compounds are primarily removed through reactions with photochemically generated hydroxyl radicals (OH•). epa.gov The atmospheric lifetime of a chemical is defined as the time it takes for its concentration to be reduced to 1/e (about 37%) of its initial value. aparc-climate.org For most organic chemicals, this lifetime can range from hours to months, depending on their reactivity with OH radicals. epa.gov Without an experimentally determined rate constant for the reaction between this compound and OH radicals, its precise atmospheric lifetime cannot be calculated but this pathway is expected to be its main atmospheric sink.
Adsorption and Leaching Behavior in Soil Systems
The mobility of an organic compound in soil, which dictates its potential to leach into groundwater, is primarily controlled by its adsorption to soil particles. chemsafetypro.com This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org
A chemical's Koc can be estimated from its octanol-water partition coefficient (Kow or Log P). This compound has a calculated XLogP3 of 2.7, which suggests a moderate affinity for organic matter. nih.gov This would translate to a moderate Koc value, indicating that the compound will be somewhat mobile in soil. ucanr.edu
Factors Influencing Adsorption and Leaching:
Soil Organic Matter: Higher organic carbon content in soil generally leads to stronger adsorption and reduced leaching. ecetoc.org
Soil Texture: Soils with higher clay content can also increase adsorption.
pH: The pH of the soil can influence the form of ionizable compounds, but for a neutral ester like this compound, this effect is less pronounced than for its acidic metabolite, 2-CBA.
The moderate adsorption potential suggests that under conditions of high rainfall or irrigation, particularly in soils with low organic matter, this compound could have the potential to leach towards groundwater. researchgate.netiaea.org However, this mobility would be mitigated by degradation processes like biodegradation and hydrolysis.
Interactive Data Table: Soil Mobility Classification Based on Koc Values
| Koc Value | Mobility Class | Leaching Potential |
|---|---|---|
| < 50 | Very High | High |
| 50 - 150 | High | High |
| 150 - 500 | Moderate | Moderate |
| 500 - 2000 | Low | Low |
| 2000 - 5000 | Slight | Very Low |
| > 5000 | Immobile | Negligible |
Advanced Risk Assessment Methodologies for Environmental Exposure
For chemicals like this compound, where empirical data on environmental fate and toxicity are sparse, advanced risk assessment methodologies are crucial. These approaches, often termed New Approach Methodologies (NAMs), move beyond traditional data-intensive animal testing to provide timely and scientifically robust assessments. nih.govsetac.orgcanada.ca
NAMs integrate various types of data and models to evaluate risk, making them particularly useful for data-poor substances. nih.govresearchgate.netfrontiersin.org
Key Components of Advanced Risk Assessment:
In Silico Modeling: Computational tools are used to predict a chemical's properties and effects. Quantitative Structure-Activity Relationship (QSAR) models, for example, can estimate toxicity, biodegradability, and physical-chemical properties based on the molecular structure of this compound. nih.govresearchgate.net
Read-Across: This approach uses data from well-studied, structurally similar chemicals to fill data gaps for the target chemical. frontiersin.org For this compound, data from other benzoates or chlorinated aromatic esters could be used to infer potential hazards.
Exposure Modeling: Environmental fate models (e.g., SimpleBox) can be used to predict the Predicted Environmental Concentration (PEC) of a chemical in different compartments like water, soil, and air. nih.gov These models use inputs such as emission rates and the chemical's physical-chemical properties.
Systems-Based Approaches: Modern risk assessment is moving towards a more holistic, systems-based framework. nih.gov This involves integrating data from in vitro assays, 'omics' technologies (genomics, proteomics), and mechanistic models (e.g., toxicokinetic-toxicodynamic models) to understand how a chemical affects biological systems from the molecular to the population level. nih.govresearchgate.net This approach helps to build a weight of evidence for decision-making, even in the absence of complete traditional datasets. nih.gov
These advanced methodologies are essential for a more efficient, humane, and scientifically-informed approach to chemical risk assessment, enabling regulators to make protective decisions for substances like this compound. canada.ca
Q & A
Basic Research Questions
Q. How can Ethyl 2-chlorobenzoate be synthesized and characterized for purity?
- Synthesis : this compound is typically synthesized via esterification of 2-chlorobenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) .
- Characterization : Confirm purity using 1H/13C NMR (e.g., δH 1.3–1.4 ppm for CH3, δC 165–170 ppm for carbonyl) and GC-MS (molecular ion peak at m/z 184.62) . Cross-check with boiling point (243°C) and refractive index (1.5242 at 15°C) .
Q. What spectroscopic methods are optimal for structural confirmation of this compound?
- 1H NMR : Identify ester ethyl groups (triplet at ~1.3 ppm for CH3, quartet at ~4.3 ppm for CH2) and aromatic protons (multiplets at 7.2–8.1 ppm) .
- 13C NMR : Key signals include the carbonyl carbon (~168 ppm), aromatic carbons (120–140 ppm), and ethyl carbons (~14 and ~61 ppm) .
- MS : Fragmentation patterns should include peaks at m/z 184 (M+), 139 (loss of –OEt), and 111 (loss of Cl) .
Advanced Research Questions
Q. How can reaction byproducts involving this compound be analyzed in photostimulated syntheses?
- Method : Use GC with photochemical reactors to monitor intermediates. For example, in reactions with diphenylphosphine ions, esterify products (e.g., Ethyl 2-(diphenylphosphoryl)benzoate) and quantify using retention times and calibration curves .
- Troubleshooting : If unexpected peaks arise, perform 31P NMR to detect phosphorylated byproducts or HPLC-MS for high-resolution separation .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Approach : Use SHELX software for structure refinement. For example, in derivatives like 2-(1H-benzotriazol-1-yl)-1-(4-bromobenzoyl)this compound, validate bond lengths/angles against databases (e.g., Cambridge Structural Database) and check for π-π interactions or hydrogen bonding (e.g., C–H···O) .
- Validation : Compare experimental density (1.1942 g/cm³) with calculated values from crystallographic data .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Method : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing Cl group activates the carbonyl carbon for nucleophilic attack, while steric hindrance at the ortho position may reduce reactivity .
- Experimental Correlation : Validate predictions via kinetic studies (e.g., reaction with amines) monitored by in situ FTIR .
Q. What are the best practices for assessing the environmental toxicity of this compound?
- Testing : Use OECD Test Guidelines 301/302 for biodegradability and Daphnia magna assays for acute aquatic toxicity. No endocrine disruption has been reported, but monitor for bioaccumulation using logP calculations (experimental logP ~2.5) .
- Mitigation : Employ advanced oxidation processes (AOPs) like UV/H2O2 to degrade the compound in wastewater .
Methodological Considerations
Q. How to optimize solvent systems for recrystallizing this compound?
- Guidelines : Use ethanol/water mixtures (4:1 v/v) due to the compound’s solubility profile. Slow evaporation at 4°C yields high-purity crystals suitable for X-ray diffraction .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Challenges : Co-elution of structurally similar esters (e.g., ethyl bromobenzoate) in GC.
- Solution : Use HPLC with a C18 column and a gradient elution (acetonitrile/water) to separate impurities. Confirm identities via high-resolution MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
